2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1310383-05-1
VCID: VC0110180
InChI: InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-11-8-12-15(19-14)20-13-9-6-5-7-10-13/h8,11-13H,5-7,9-10H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC3CCCCC3
Molecular Formula: C17H26BNO3
Molecular Weight: 303.209

2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 1310383-05-1

Cat. No.: VC0110180

Molecular Formula: C17H26BNO3

Molecular Weight: 303.209

* For research use only. Not for human or veterinary use.

2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - 1310383-05-1

Specification

CAS No. 1310383-05-1
Molecular Formula C17H26BNO3
Molecular Weight 303.209
IUPAC Name 2-cyclohexyloxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-11-8-12-15(19-14)20-13-9-6-5-7-10-13/h8,11-13H,5-7,9-10H2,1-4H3
Standard InChI Key NYNOAICEPGDPPU-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC3CCCCC3

Introduction

Chemical Structure and Properties

2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine features a pyridine core with two key substituents: a cyclohexyloxy group at position 2 and a tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly known as a boronic acid pinacol ester or "Bpin" group) at position 6. The structural characteristics of this compound contribute to its unique reactivity profile and synthetic utility.

Basic Identification and Physical Properties

The compound is characterized by the following physicochemical properties:

PropertyValue
CAS Number1310383-05-1
Molecular FormulaC17H26BNO3
Molecular Weight303.209 g/mol
IUPAC Name2-cyclohexyloxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChIInChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-11-8-12-15(19-14)20-13-9-6-5-7-10-13/h8,11-13H,5-7,9-10H2,1-4H3
Standard InChIKeyNYNOAICEPGDPPU-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC3CCCCC3
PubChem Compound ID45785784

The structure presents several interesting features: the pyridine nitrogen provides a basic site, the cyclohexyloxy group contributes hydrophobicity, and the boronate ester functions as a reactive handle for further transformations. This combination makes the compound particularly useful in medicinal chemistry and materials science applications.

Synthesis Methodologies

The synthesis of 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps that require careful control of reaction conditions.

Primary Synthetic Routes

Several synthetic pathways can lead to this compound:

  • Borylation of 2-(Cyclohexyloxy)pyridine: This approach typically employs a palladium-catalyzed borylation reaction of 2-(cyclohexyloxy)pyridine with bis(pinacolato)diboron in the presence of a suitable catalyst system.

  • Suzuki Coupling Approach: An alternative route involves the preparation of a 6-halogenated 2-(cyclohexyloxy)pyridine intermediate followed by metal-catalyzed borylation.

  • Directed Metalation Strategy: This method uses directed ortho-metalation of the pyridine ring followed by trapping with a boron electrophile such as isopropoxy-pinacolborane.

Reaction Conditions and Catalysts

The successful synthesis of this compound often relies on carefully controlled reaction conditions. Typical catalysts include PdCl₂(dppf) (where dppf = 1,1'-bis(diphenylphosphino)ferrocene) or similar palladium complexes. Reaction solvents typically include 1,4-dioxane, DMF, or their mixtures, with temperatures ranging from 80-100°C.

The borylation reaction generally proceeds through an oxidative addition of the palladium catalyst to an aryl halide, followed by transmetalation with the diboron reagent and subsequent reductive elimination to form the desired carbon-boron bond.

Applications in Organic Synthesis

2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a valuable building block in synthetic organic chemistry due to its ability to participate in various transformations.

Cross-Coupling Reactions

The compound is particularly useful in cross-coupling reactions, where the boronate ester functions as a reactive partner. These reactions allow for the formation of carbon-carbon bonds, which is essential for creating diverse molecular structures.

Complex Molecule Synthesis

The compound plays a significant role in the synthesis of complex molecules with potential applications in pharmaceutical development. The pyridine core is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it at specific positions enhances its utility.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction represents one of the most important applications of boronic acid derivatives like 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Reaction Mechanism and Conditions

In typical Suzuki-Miyaura coupling reactions, this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base. The general reaction sequence involves:

  • Oxidative addition of the aryl halide to the Pd(0) catalyst

  • Transmetalation with the boronate ester

  • Reductive elimination to form the new carbon-carbon bond

The resulting products are often structurally complex molecules with diverse functional groups.

Catalyst Systems and Optimization

Various catalyst systems have been developed for these reactions, including:

CatalystBaseSolventTemperature (°C)Comments
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100Traditional conditions
PdCl₂(dppf)KOAcDMF80-100Effective for sterically hindered substrates
Pd(OAc)₂/SPhosK₃PO₄THF/H₂O60-80Mild conditions for sensitive substrates

The choice of catalyst system significantly impacts reaction efficiency, with newer ligand systems often providing enhanced reactivity and broader substrate scope.

Comparison with Related Compounds

2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine belongs to a family of related compounds with similar structural features but different substitution patterns.

Structural Isomers and Analogs

The following table compares the target compound with its structural isomers and close analogs:

CompoundPosition of Boronate EsterCAS NumberKey Applications
2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine61310383-05-1Cross-coupling reactions, complex molecule synthesis
2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine52223029-36-3Similar applications, different regioselectivity
2-(Cyclohexyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine31073354-43-4Different electronic properties due to proximal boronate and cyclohexyloxy groups
2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine5 (pyrimidine)Not specifiedAltered electronic properties due to additional nitrogen

These structural variations offer chemists a toolkit for fine-tuning the electronic and steric properties of the resulting molecules.

Reactivity Differences

The position of the boronate ester on the pyridine ring significantly affects reactivity. The 6-position isomer (our target compound) typically shows enhanced reactivity in cross-coupling reactions compared to the 3- and 5-position isomers due to the electronic influence of the pyridine nitrogen. The cyclohexyloxy group at position 2 also influences reactivity by altering the electronic distribution in the pyridine ring.

Spectroscopic Characterization

Spectroscopic data plays a crucial role in the characterization and purity assessment of 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Mass Spectrometry

Mass spectrometry would typically show a molecular ion peak at m/z 303, corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Recent Research Developments

Recent research has expanded the applications of borylated pyridines like 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Methodology Improvements

Advancements in synthetic methodologies have focused on:

  • Developing more selective catalysts for C-H borylation

  • Exploring flow chemistry approaches for more efficient synthesis

  • Investigating greener reaction conditions using alternative solvents and catalysts

Applications in Materials Science

Beyond medicinal chemistry, these compounds are finding applications in materials science, including:

  • Organic electronics

  • Chemical sensors

  • Light-emitting materials

  • Functional polymers

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